

Quantum yield and photochemical properties of C4F8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octafluorocyclobutane

Cat. No.: B090634

[Get Quote](#)

An In-depth Technical Guide on the Quantum Yield and Photochemical Properties of **Octafluorocyclobutane (C4F8)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorocyclobutane (c-C4F8), a perfluorocarbon, is a colorless, non-flammable gas with a high global warming potential.^{[1][2]} It finds applications in the semiconductor industry for plasma etching and deposition processes, as a refrigerant, and as a propellant in the food industry.^{[2][3]} Understanding the photochemical properties of C4F8, particularly its behavior under vacuum ultraviolet (VUV) irradiation, is crucial for its atmospheric modeling and for optimizing its industrial applications. This technical guide provides a comprehensive overview of the current knowledge on the quantum yield and photochemical properties of C4F8, with a focus on its behavior in the gas phase.

It is important to note that while the photochemical pathways of C4F8 have been investigated, specific quantitative data on the quantum yield for its photolysis in the VUV region is not extensively available in the reviewed scientific literature. This guide, therefore, summarizes the known photochemical behavior and details the experimental methodologies used to study it, highlighting the areas where further research is needed.

Photochemical Properties of c-C4F8

The interaction of C4F8 with VUV radiation leads to electronic excitation, which can result in dissociation. The primary photochemical processes are dictated by the molecule's absorption spectrum and the energetics of its various dissociation channels.

VUV Absorption Spectrum

The absorption of VUV photons by C4F8 promotes the molecule to an excited electronic state. The VUV absorption spectrum of C4F8 is characterized by strong absorption in the energy range of 6.0-10.8 eV.^[3] Theoretical calculations have been employed to understand the electronic transitions contributing to this absorption.^[3] A calculated VUV absorption spectrum suggests an absorption peak at 12.23 eV, which is attributed to transitions from the highest occupied molecular orbital to degenerate unoccupied molecular orbitals, leading to a dissociative excited state.^[3]

Table 1: Calculated VUV Absorption Properties of c-C4F8

Property	Value	Reference
Main Dissociative Excited State Energy	12.23 eV	[3]

Photodissociation Pathways

Upon absorption of a VUV photon, the excited C4F8 molecule can undergo dissociation through several pathways. The primary and most widely discussed dissociation channel is the cleavage of the cyclobutane ring to form two molecules of tetrafluoroethylene (C2F4).^[3]

This pathway is analogous to the thermal decomposition of C4F8.^[3] Other potential dissociation channels, particularly at higher energies, may involve the formation of other perfluorinated species. Electron impact studies, which can provide insights into potential photochemical pathways, have shown the formation of various fragment ions, suggesting multiple fragmentation routes.^[4]

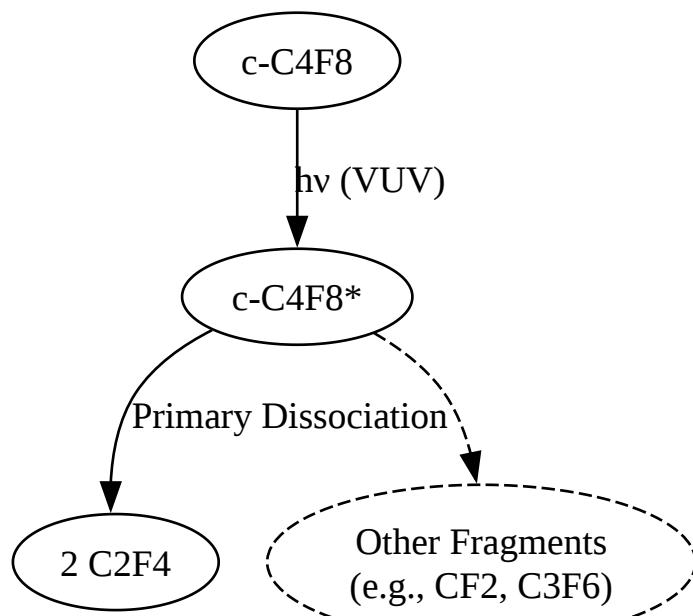

[Click to download full resolution via product page](#)

Figure 1: Proposed primary photodissociation pathway of c-C4F8.

Quantum Yield of c-C4F8 Photolysis

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., dissociation) divided by the number of photons absorbed by the system.[5]

$$\Phi = (\text{Number of molecules reacted}) / (\text{Number of photons absorbed})$$

A quantum yield of 1 indicates that every absorbed photon leads to the reaction of one molecule. Quantum yields greater than 1 are possible in the case of chain reactions.[5]

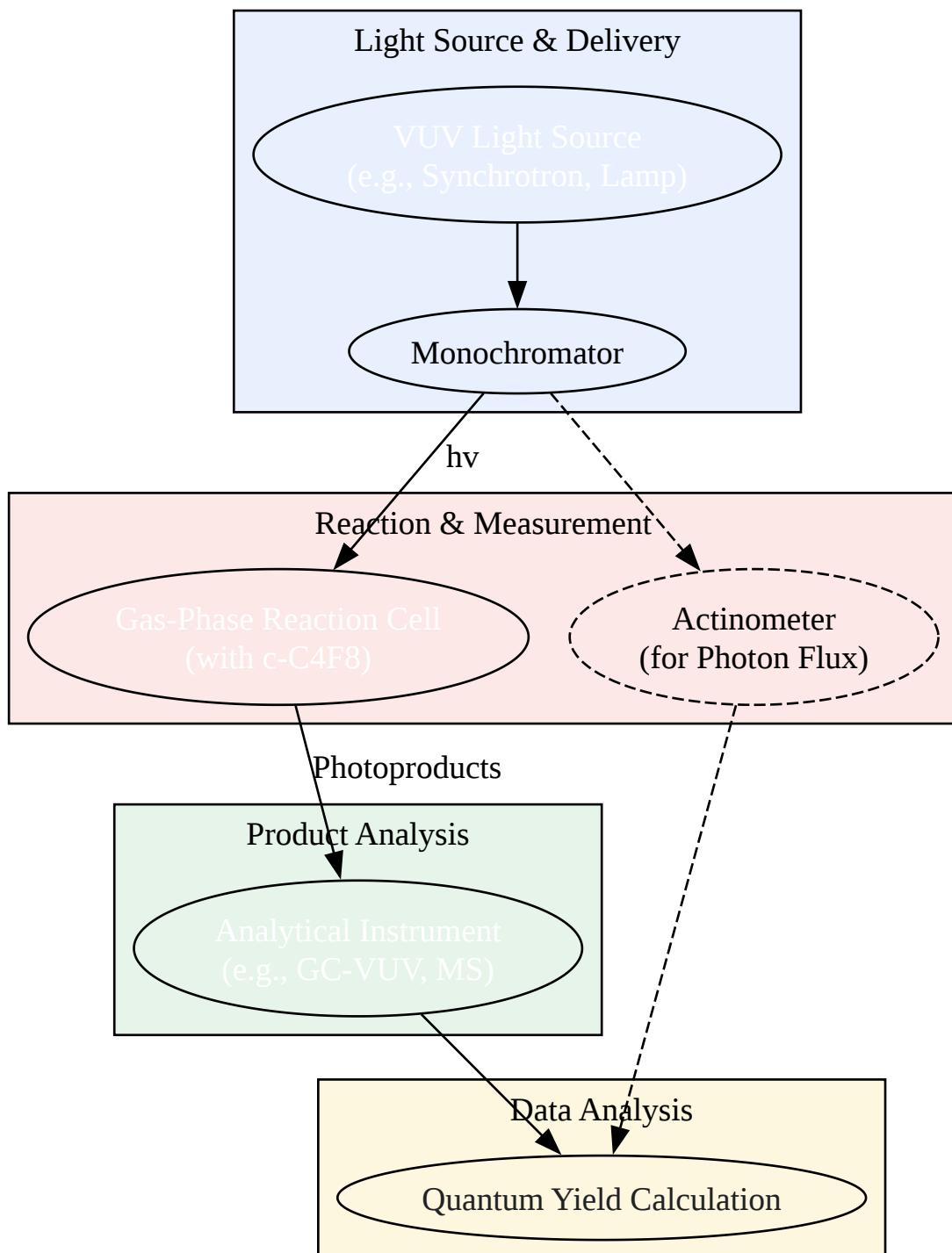
As of this review, specific experimental data for the quantum yield of c-C4F8 photolysis in the VUV region are not available in the peer-reviewed literature. The determination of the quantum yield requires careful measurement of the photon flux, the amount of absorbed light, and the number of reactant molecules consumed or product molecules formed.

Experimental Protocols

The study of gas-phase VUV photochemistry and the determination of quantum yields involve specialized experimental setups and techniques.

General Experimental Setup

A typical experimental setup for gas-phase VUV photolysis studies consists of a VUV light source, a reaction cell, and a detection system for analyzing the photoproducts.


- **VUV Light Sources:** Common sources of VUV radiation include synchrotron radiation, which provides a high-intensity, tunable light source, and various gas discharge lamps (e.g., deuterium, hydrogen, xenon).[6][7] Excimer lasers can also be used to generate high-power VUV radiation at specific wavelengths.
- **Reaction Cell:** The reaction cell is typically made of a material transparent to VUV light, such as lithium fluoride (LiF) or magnesium fluoride (MgF₂), and is designed to contain the gaseous sample at a controlled pressure.
- **Actinometry:** To determine the quantum yield, the photon flux from the light source must be accurately measured. This is often done using chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to calibrate the light source.[8] Common gas-phase actinometers include nitrous oxide (N₂O) and carbon dioxide (CO₂).[9]

Product Analysis Techniques

The products of C₄F₈ photolysis can be identified and quantified using various analytical techniques:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for separating and identifying volatile products.[10]
- **Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV):** GC-VUV provides both quantitative and qualitative spectral information for most gas-phase compounds, making it a universal detection technique.[11] Nearly all compounds absorb in the VUV region, providing unique spectral "fingerprints".[12]

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the reactant and the appearance of products in the gas phase by their characteristic infrared absorption spectra.

[Click to download full resolution via product page](#)

Data Summary

While quantitative data on the quantum yield of C4F8 photolysis is lacking, other relevant photochemical and physical properties have been reported.

Table 2: Selected Physicochemical Properties of c-C4F8

Property	Value	Reference
Molecular Formula	C4F8	[1]
Molar Mass	200.03 g/mol	[2]
Boiling Point	-6 °C	[2]
Ionization Energy	Not specified in results	
Dissociation Energy (C-C ring)	Not specified in results	

Conclusion

The photochemical properties of **octafluorocyclobutane** (c-C4F8) are of significant interest due to its industrial applications and environmental impact. The primary photodissociation pathway upon VUV irradiation is believed to be the cleavage of the cyclobutane ring to yield two molecules of tetrafluoroethylene. However, a critical gap exists in the scientific literature regarding the experimental determination of the quantum yield for this process in the VUV region.

Future research should focus on quantitative studies of C4F8 photolysis at various VUV wavelengths to determine the quantum yields of the different dissociation channels. Such data are essential for accurate atmospheric modeling of C4F8 and for a more fundamental understanding of the photochemistry of cyclic perfluorocarbons. The experimental protocols and analytical techniques outlined in this guide provide a framework for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Prediction of Vacuum Ultraviolet/Ultraviolet Gas-Phase Absorption Spectra Using Molecular Feature Representations and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electron scattering from perfluorocyclobutane (c-C4F8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. technoprocur.cz [technoprocur.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum yield and photochemical properties of C4F8]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090634#quantum-yield-and-photochemical-properties-of-c4f8\]](https://www.benchchem.com/product/b090634#quantum-yield-and-photochemical-properties-of-c4f8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com